molecular formula C25H25ClN4OS B12482809 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide

Cat. No.: B12482809
M. Wt: 465.0 g/mol
InChI Key: XTASIUFBUFBYDI-UHFFFAOYSA-N
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Description

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by the presence of a benzylpiperazine moiety, a phenylcarbamothioyl group, and a chlorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: The synthesis begins with the preparation of benzylpiperazine by reacting piperazine with benzyl chloride under basic conditions.

    Introduction of the Phenylcarbamothioyl Group: The benzylpiperazine is then reacted with 4-isothiocyanatobenzoyl chloride to introduce the phenylcarbamothioyl group.

    Formation of the Chlorobenzamide Moiety: Finally, the intermediate product is reacted with 2-chlorobenzoyl chloride to form the desired compound.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, secondary amines.

    Substitution: Substituted benzamides, phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide can be compared with other similar compounds, such as:

    N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide: Similar structure but with a methyl group instead of a benzyl group.

    N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide: Similar structure but with a methyl group on the benzamide moiety.

    N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloroacetamide: Similar structure but with an acetamide group instead of a benzamide group.

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C25H25ClN4OS

Molecular Weight

465.0 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-chlorobenzamide

InChI

InChI=1S/C25H25ClN4OS/c26-23-9-5-4-8-22(23)24(31)28-25(32)27-20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-19-6-2-1-3-7-19/h1-13H,14-18H2,(H2,27,28,31,32)

InChI Key

XTASIUFBUFBYDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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